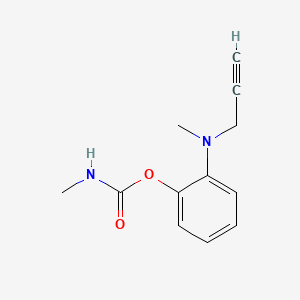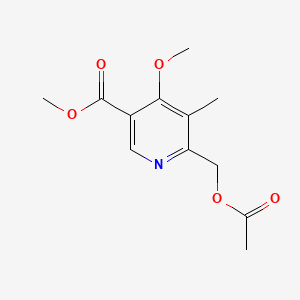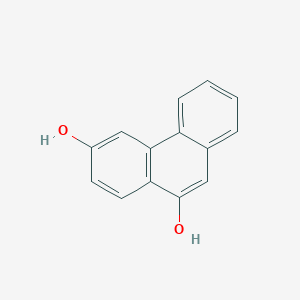
3,10-Phenanthrenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-Phenanthrenediol is a polycyclic aromatic hydrocarbon derivative with the molecular formula C14H10O2 It is a dihydroxy derivative of phenanthrene, consisting of three fused benzene rings with hydroxyl groups at the 3rd and 10th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,10-Phenanthrenediol can be synthesized through the reduction of phenanthrenequinone. One common method involves the use of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. The reaction typically proceeds as follows:
- Phenanthrenequinone is placed in a Soxhlet apparatus with a suspension of LiAlH4 in diethyl ether.
- The extraction and reduction process occurs over 16 hours, resulting in a green solution.
- The reaction is quenched with water and neutralized with glacial acetic acid.
- The product is extracted with ether, washed, and dried to yield this compound as white needles .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3,10-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: It can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic substitution reactions can occur at the 9 and 10 positions, such as halogenation with bromine to form 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel catalyst.
Substitution: Bromine in an organic solvent.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Aplicaciones Científicas De Investigación
3,10-Phenanthrenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other phenanthrene derivatives and in studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antioxidant properties.
Medicine: Research has explored its potential as a wound healing agent due to its cell proliferative effects.
Industry: It is used in the production of dyes, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 3,10-Phenanthrenediol involves its interaction with molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl groups play a crucial role in these interactions, allowing the compound to donate hydrogen atoms and neutralize reactive oxygen species .
Comparación Con Compuestos Similares
- 9,10-Phenanthrenediol
- 1,10-Phenanthroline
- Phenanthrenequinone
Comparison: 3,10-Phenanthrenediol is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. Compared to 9,10-Phenanthrenediol, it may exhibit different reactivity patterns in oxidation and reduction reactions. 1,10-Phenanthroline, on the other hand, is a nitrogen-containing derivative with distinct coordination chemistry properties .
Propiedades
Número CAS |
364080-31-9 |
|---|---|
Fórmula molecular |
C14H10O2 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
phenanthrene-3,10-diol |
InChI |
InChI=1S/C14H10O2/c15-10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)16/h1-8,15-16H |
Clave InChI |
RLOFICMNIKWOKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol](/img/structure/B13833640.png)
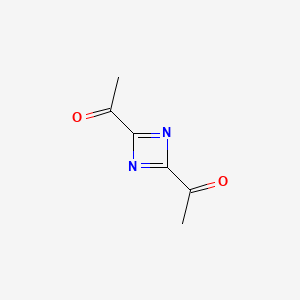
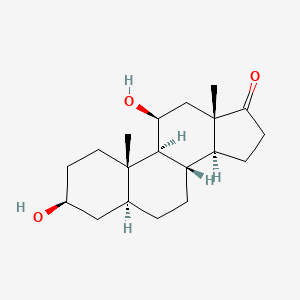
![ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)
